molecular formula C9H10N2O2 B2790912 (R)-4-Nitro-2,3-dihydro-1H-inden-1-amine CAS No. 1213551-84-8

(R)-4-Nitro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2790912
CAS No.: 1213551-84-8
M. Wt: 178.191
InChI Key: RCVWWESVVPXRIX-MRVPVSSYSA-N
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Description

®-4-Nitro-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of nitroamines It features a nitro group (-NO2) attached to an indane structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Nitro-2,3-dihydro-1H-inden-1-amine typically involves the nitration of an indane derivative followed by amination. One common method starts with the nitration of 2,3-dihydro-1H-indene using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting nitro compound is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium borohydride or hydrogen gas over a catalyst.

Industrial Production Methods: In an industrial setting, the production of ®-4-Nitro-2,3-dihydro-1H-inden-1-amine may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The nitro group in ®-4-Nitro-2,3-dihydro-1H-inden-1-amine can undergo oxidation to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) over Pd/C or iron powder in hydrochloric acid (HCl).

    Substitution: Sodium ethoxide (NaOEt) in ethanol or other strong nucleophiles.

Major Products:

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of ®-4-Amino-2,3-dihydro-1H-inden-1-amine.

    Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: ®-4-Nitro-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving nitro and amine groups.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry: In the materials science industry, ®-4-Nitro-2,3-dihydro-1H-inden-1-amine can be used in the production of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-Nitro-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    4-Nitro-2,3-dihydro-1H-inden-1-amine: Lacks the ®-configuration, which may affect its biological activity and interactions.

    4-Amino-2,3-dihydro-1H-inden-1-amine:

    4-Nitroindane: A simpler structure without the amine group, used in different contexts.

Uniqueness: ®-4-Nitro-2,3-dihydro-1H-inden-1-amine is unique due to its specific stereochemistry and the presence of both nitro and amine functional groups

Properties

IUPAC Name

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVWWESVVPXRIX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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